molecular formula C10H10N4 B092534 [2,2'-Bipyridine]-4,4'-diamine CAS No. 18511-69-8

[2,2'-Bipyridine]-4,4'-diamine

Cat. No. B092534
CAS RN: 18511-69-8
M. Wt: 186.21 g/mol
InChI Key: WTHJTVKLMSJXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07372609B2

Procedure details

1.34 g of 4,4′-dinitro-2,2′-bipyridine-1,1′-dioxide was suspended in 75 mL of methanol under argon. The mixture was cooled to 0° C. then 0.5 g of 5% Pd/C was added followed by portion wise addition of 1.82 g of sodium borohydride over 10 minutes. The mixture was allowed to warm to room temperature then stirred for 48 hours. The mixture was filtered through a two inch plug of Celite.® Rotary evaporation of the filtrate yielded an off-white solid that was dissolved in 100 mL of 20% HCl. Insoluble residue was removed by filtration then the solution was washed with 100 mL of ether followed by neutralization to pH=8 using 50% NaOH. Cooling to 4° C. yielded a white precipitate which was collected by filtration. The solid was dried under vacuum overnight to yield the desired product as a white powder.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:11]2[N+:12]([O-])=[CH:13][CH:14]=[C:15]([N+:17]([O-])=O)[CH:16]=2)[N+:7]([O-])=[CH:8][CH:9]=1)([O-])=O.[BH4-].[Na+]>CO.Cl.[Pd]>[NH2:17][C:15]1[CH:14]=[CH:13][N:12]=[C:11]([C:6]2[CH:5]=[C:4]([NH2:1])[CH:9]=[CH:8][N:7]=2)[CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C([N+](=CC1)[O-])C=1[N+](=CC=C(C1)[N+](=O)[O-])[O-]
Step Two
Name
Quantity
1.82 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
then stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a two inch plug of Celite
CUSTOM
Type
CUSTOM
Details
® Rotary evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
yielded an off-white solid
CUSTOM
Type
CUSTOM
Details
Insoluble residue was removed by filtration
WASH
Type
WASH
Details
the solution was washed with 100 mL of ether
TEMPERATURE
Type
TEMPERATURE
Details
Cooling to 4° C.
CUSTOM
Type
CUSTOM
Details
yielded a white precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NC1=CC(=NC=C1)C1=NC=CC(=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.